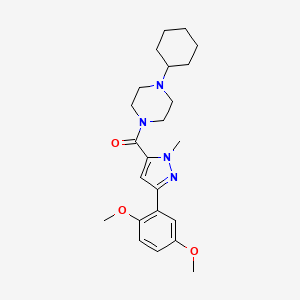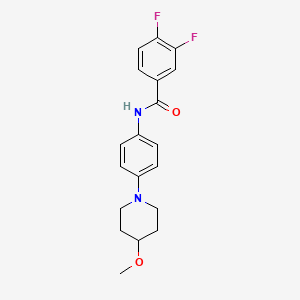
3,4-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is known to have a unique mechanism of action, which makes it a promising candidate for further investigation.
Scientific Research Applications
Antiviral Activity
Indole derivatives, which include compounds similar to 3,4-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide, have been studied for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural features of these molecules allow them to bind with high affinity to viral proteins, potentially interfering with the virus’s ability to replicate.
Anti-inflammatory Properties
The indole nucleus, present in this compound, is known for its anti-inflammatory effects. Researchers have synthesized various indole derivatives to screen for pharmacological activities, including anti-inflammatory responses. This is particularly relevant in the development of new medications for chronic inflammatory diseases .
Anticancer Potential
Compounds with an indole base structure have been explored for their anticancer activities. They can act on multiple pathways involved in cancer cell proliferation and survival. The ability to design indole derivatives that target specific receptors or enzymes makes them promising candidates for cancer therapy research .
Anti-HIV Effects
Indole derivatives have also been investigated for their potential to inhibit HIV. By affecting the enzymes or proteins crucial for the HIV life cycle, these compounds could serve as a basis for developing new anti-HIV medications .
Antioxidant Capabilities
The indole scaffold is associated with antioxidant properties, which are important in combating oxidative stress—a condition linked to various diseases, including neurodegenerative disorders. Research into indole derivatives like 3,4-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide could lead to the development of potent antioxidants .
Antimicrobial and Antitubercular Activities
Indole derivatives have shown significant antimicrobial and antitubercular activities. Their mechanism of action often involves disrupting the cell wall synthesis of bacteria or interfering with the bacterial DNA replication process. This makes them valuable in the study of new antibiotics .
Antidiabetic Actions
Research has indicated that indole derivatives can play a role in managing diabetes. They may affect insulin secretion or insulin sensitivity, which are crucial in the treatment of diabetes. The exploration of compounds like 3,4-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide could provide insights into novel antidiabetic therapies .
Antimalarial Properties
The fight against malaria has led to the investigation of various chemical compounds, including indole derivatives. These compounds can inhibit the growth of Plasmodium species, the parasites responsible for malaria. Studying the antimalarial potential of these derivatives is key to developing new treatments for this life-threatening disease .
properties
IUPAC Name |
3,4-difluoro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c1-25-16-8-10-23(11-9-16)15-5-3-14(4-6-15)22-19(24)13-2-7-17(20)18(21)12-13/h2-7,12,16H,8-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXUTEFWJHGLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![15-Chloro-7,8,9,10,11,13-hexahydrocyclohepta[1,2-d]phthalazino[2',1'-2,1]pyrim idino[4,5-b]thiophen-12-one](/img/structure/B2604870.png)

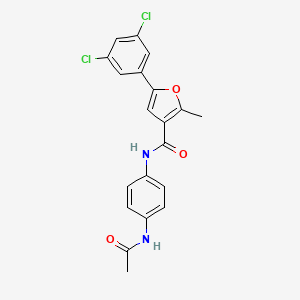
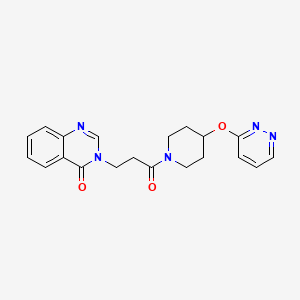

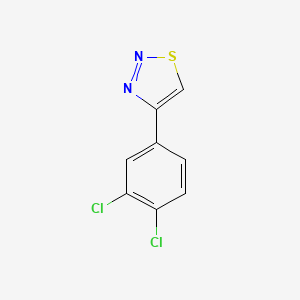
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2604878.png)
![N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2604880.png)
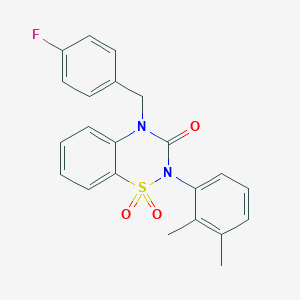
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2604885.png)
![2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide](/img/structure/B2604886.png)
